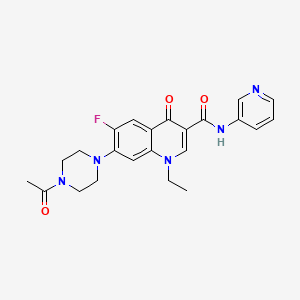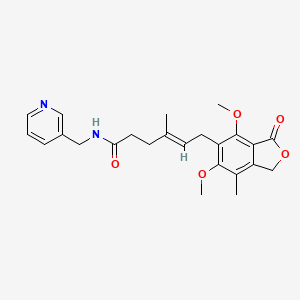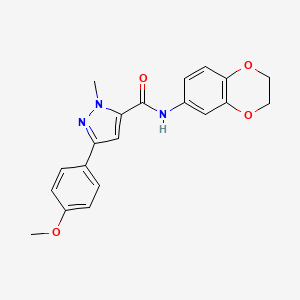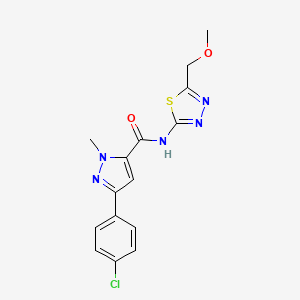
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and various functional groups that contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Functional Group Modifications: Various functional groups, such as the acetyl and pyridinyl groups, are introduced through acylation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield various reduced derivatives of the compound.
Scientific Research Applications
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinolone Derivatives: Compounds with similar quinoline cores, such as ciprofloxacin and levofloxacin.
Piperazine Derivatives: Compounds with similar piperazine rings, such as piperazine-based antipsychotics.
Uniqueness
What sets 7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24FN5O3 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-pyridin-3-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C23H24FN5O3/c1-3-27-14-18(23(32)26-16-5-4-6-25-13-16)22(31)17-11-19(24)21(12-20(17)27)29-9-7-28(8-10-29)15(2)30/h4-6,11-14H,3,7-10H2,1-2H3,(H,26,32) |
InChI Key |
CZMDOLFBKZCLKB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzoate](/img/structure/B11000040.png)

![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B11000064.png)
![N-(3,5-dimethoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B11000085.png)
![dimethyl N-{[4-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B11000090.png)

![N-(3,5-dichlorophenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B11000102.png)
![Furan-2-yl(5-hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone](/img/structure/B11000112.png)
![3-chloro-N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]benzamide](/img/structure/B11000116.png)
![4-(1H-pyrrol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B11000120.png)
![N-(3,5-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B11000128.png)

![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-leucine](/img/structure/B11000135.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-hydroxyphthalazin-1-yl)acetamide](/img/structure/B11000139.png)
